Exatecan

Overview

Description

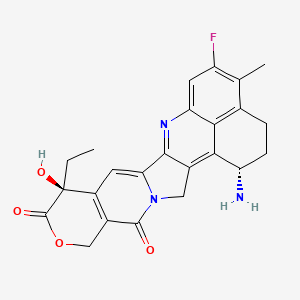

DX-8951, also known as exatecan mesylate, is a novel hexacyclic camptothecin-analogue topoisomerase I inhibitor. It has shown significant antitumor activity in various preclinical and clinical studies. The compound is particularly noted for its increased solubility and enhanced antitumor efficacy compared to other topoisomerase I inhibitors .

Preparation Methods

DX-8951 is synthesized through a series of chemical reactions involving camptothecin derivatives. The synthetic route typically involves the modification of the camptothecin structure to enhance its solubility and antitumor activity. The industrial production of DX-8951 involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

DX-8951 undergoes various chemical reactions, including hydrolysis and oxidation. The compound contains a lactone ring, which is hydrolyzed to a hydroxy-acid form in alkaline aqueous solutions. This hydrolysis is reversible, and the lactone form is more active in terms of antitumor activity. Common reagents used in these reactions include potassium dihydrogen phosphate and acetonitrile .

Scientific Research Applications

DX-8951 has been extensively studied for its antitumor properties. It has shown potent activity against various human tumor cell lines, including breast, lung, gastric, and colon cancer. The compound is used in clinical trials to evaluate its efficacy in treating advanced solid tumors and hematological malignancies. DX-8951 is also used in combination with other chemotherapeutic agents to enhance its antitumor effects .

Mechanism of Action

DX-8951 exerts its effects by inhibiting the catalytic activity of topoisomerase I, an enzyme involved in DNA replication and transcription. The compound stabilizes the covalent DNA-enzyme complex, preventing the resealing of the DNA strand breaks. This leads to the arrest of the replication fork and the formation of single-strand DNA breaks, ultimately causing cell death .

Comparison with Similar Compounds

DX-8951 is compared with other topoisomerase I inhibitors such as irinotecan and topotecan. Unlike these compounds, DX-8951 has increased solubility and does not require metabolic activation, which reduces interindividual variability in its pharmacologic behavior. Similar compounds include irinotecan, topotecan, and DE-310, a macromolecular prodrug of DX-8951 designed to enhance its tumor-targeting capabilities .

Biological Activity

Exatecan, also known as DX-8951f, is a novel synthetic camptothecin derivative that functions primarily as an inhibitor of topoisomerase I (TOP1). This compound has garnered attention for its potential in cancer therapy due to its unique properties and pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and recent research findings.

This compound exerts its antitumor effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The inhibition leads to the stabilization of the TOP1-DNA complex, resulting in DNA damage and subsequent apoptosis in cancer cells. Unlike other camptothecin derivatives, this compound is water-soluble and does not require metabolic activation, which enhances its therapeutic application .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

- Mean Clearance : 2.28 L/h/m²

- Volume of Distribution : 18.2 L/m²

- Elimination Half-Life : Approximately 7.9 hours .

- Metabolism : Primarily via CYP3A4, leading to the formation of metabolites UM-1 and UM-2 .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for various cancer types. Below are notable findings from significant studies:

| Study Type | Combination/Single Agent | Cancer Type | Median Survival (months) | Response Rate | Toxicity Profile |

|---|---|---|---|---|---|

| Phase I | Single Agent | Advanced Solid Tumors | Not specified | 5.1% partial response | Neutropenia (reversible) |

| Phase II | Single Agent | Non-Small Cell Lung Cancer (NSCLC) | 8.7 | 18% minor response | Reversible neutropenia |

| Phase III | Combination with Gemcitabine | Advanced Pancreatic Cancer | 6.7 vs 6.2 (gemcitabine alone) | 6.3% partial response | Higher grade 3/4 toxicities |

| Preclinical | N/A | Various (e.g., gastric, colon) | N/A | Effective against resistant tumors | Moderate gastrointestinal toxicity |

The combination of this compound with gemcitabine did not demonstrate superior overall survival compared to gemcitabine alone in advanced pancreatic cancer patients . However, it showed promising efficacy in preclinical studies against various tumor types, including those resistant to other treatments like irinotecan and topotecan .

Case Studies

-

Combination Therapy with ATR Inhibitors :

A study demonstrated that this compound's efficacy could be enhanced when combined with ATR inhibitors such as ceralasertib. This combination exhibited significant tumor growth suppression in xenograft models, particularly in HR-deficient cancer cells expressing SLFN11 . -

Long-Acting Conjugates :

Research on a PEGylated form of this compound indicated improved pharmacokinetics and sustained antitumor activity over extended periods. A single low dose resulted in complete tumor suppression in BRCA1-deficient xenografts for over 40 days .

Safety Profile

The safety profile of this compound has been generally favorable, with hematologic toxicities being the most common adverse effects observed across trials. Neutropenia was identified as dose-limiting in several studies, while gastrointestinal side effects were moderate . Notably, acute pancreatitis was reported in some cases, which was not anticipated based on preclinical data .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Exatecan inhibits tumor growth, and how does it compare to other TOP1 inhibitors like topotecan?

this compound functions as a topoisomerase I (TOP1) inhibitor by stabilizing TOP1-DNA cleavage complexes (TOP1ccs), leading to DNA double-strand breaks (DSBs) during replication. Unlike topotecan or SN-38 (irinotecan metabolite), this compound exhibits significantly higher potency, with IC50 values in the picomolar range in cancer cell lines. This is attributed to its enhanced TOP1cc-trapping efficiency, demonstrated via DNA cleavage assays using recombinant TOP1 and 32P-labeled DNA oligonucleotides .

Q. What experimental models are commonly used to evaluate this compound’s antitumor efficacy?

Preclinical studies utilize human cancer cell lines (e.g., MOLT-4 leukemia, DU145 prostate cancer) and xenograft models (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer). These models assess cytotoxicity via cell viability assays (MTT or clonogenic survival) and in vivo tumor growth inhibition. This compound’s efficacy is often benchmarked against clinical TOP1 inhibitors, with statistical analysis using two-tailed t-tests or ANOVA .

Q. What biomarkers are used to quantify this compound’s biological activity in preclinical studies?

Key biomarkers include:

- γH2AX : A marker of DNA DSBs, measured via immunofluorescence or Western blot. This compound induces γH2AX at lower concentrations (10 nM) compared to topotecan .

- TOP1cc levels : Quantified using RADAR assays to assess TOP1-DNA complex stabilization .

- SLFN11 and HRD scores : Predictive biomarkers for sensitivity to TOP1 inhibitors .

Q. How should researchers design experiments to compare this compound with other TOP1 inhibitors?

- Use matched cell lines with varying TOP1 expression or biomarker status (e.g., SLFN11-positive vs. negative).

- Employ dose-response curves to determine IC50 values, ensuring replication across biological triplicates.

- Include controls for TOP1 dependency (e.g., TOP1 knockdown or knockout models). Statistical analysis should use GraphPad Prism for ANOVA and post-hoc tests .

Advanced Research Questions

Q. What methodologies are effective in mitigating this compound’s dose-limiting cytotoxicity in clinical applications?

Conjugation to tumor-targeting carriers (e.g., pH-sensitive peptides like CBX-12) reduces systemic toxicity by selectively releasing this compound in acidic tumor microenvironments. CBX-12 maintains tumor drug levels above the IC50 for 48 hours while avoiding bone marrow exposure, as shown in pharmacokinetic studies .

Q. How does combining this compound with ATR inhibitors enhance therapeutic efficacy?

ATR inhibitors (e.g., ceralasertib) synergize with this compound by blocking DNA damage repair. Preclinical data show combination indices (CI) <1 in SLFN11-negative models, indicating strong synergy. Experimental protocols recommend using minimally toxic ATR inhibitor doses (0.5–1 μM) with this compound to maximize tumor growth inhibition without additive toxicity .

Q. What in vitro assays validate this compound’s superior TOP1cc-trapping activity compared to SN-38?

- DNA cleavage assays : Recombinant TOP1 is incubated with 32P-labeled DNA and inhibitors. This compound induces more DNA cleavage at lower concentrations (nanomolar vs. micromolar for SN-38) .

- RADAR assay : Quantifies cellular TOP1ccs via chromatin immunoprecipitation. This compound shows activity at 0.03 μM, 10-fold lower than topotecan .

Q. How do this compound derivatives improve targeted delivery in antibody-drug conjugates (ADCs)?

Derivatives like (4-NH2)-Exatecan enable site-specific conjugation to antibodies via amine-reactive linkers. For example, trastuzumab deruxtecan (Enhertu®) uses this compound derivatives to achieve tumor-selective payload release, validated in phase III trials for HER2+ cancers. Analytical methods include HPLC for purity assessment and LC-MS for conjugate characterization .

Q. What challenges arise in translating this compound’s preclinical potency to clinical success?

Despite picomolar IC50 values in vitro, this compound’s high systemic toxicity limited early clinical development. Solutions include:

- Pharmacokinetic optimization : Protracted infusion schedules (e.g., weekly 30-minute infusions) to reduce peak plasma concentrations .

- Biomarker stratification : Enriching trials for SLFN11-high or HRD-positive tumors to improve response rates .

Q. What statistical considerations are critical for analyzing this compound’s preclinical data?

- Power analysis : Ensure adequate sample size (n ≥ 5 mice/group in xenograft studies).

- Survival analysis : Use Kaplan-Meier curves with log-rank tests for in vivo efficacy.

- Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method .

Q. Methodological Notes

Properties

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVPGLRVWUPMP-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169061 | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171335-80-1 | |

| Record name | Exatecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171335-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exatecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exatecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.